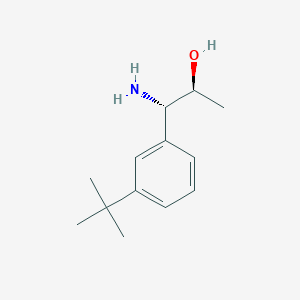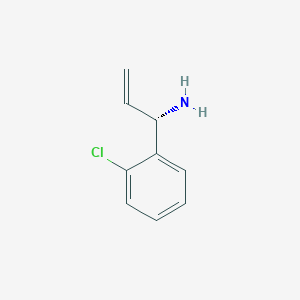![molecular formula C12H8F6O2 B13050360 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13050360.png)
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid is a compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with two trifluoromethyl groups at the 2 and 4 positions. This compound is notable for its unique structural features, which impart distinct chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid typically involves cyclopropanation reactions. One common method is the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions. The reaction can be carried out in different solvents to yield either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Cycloaddition: As mentioned earlier, cycloaddition reactions are crucial for the synthesis of this compound.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism by which 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar compounds include:
1,2-Bis(3-(trifluoromethyl)phenyl)diselane: This compound also contains trifluoromethyl groups but differs in its selenium-based structure.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations, this compound shares the trifluoromethyl motif but has a thiourea core.
The uniqueness of 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid lies in its cyclopropane ring, which imparts distinct reactivity and stability compared to other trifluoromethyl-substituted compounds.
Propiedades
Fórmula molecular |
C12H8F6O2 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
1-[2,4-bis(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H8F6O2/c13-11(14,15)6-1-2-7(8(5-6)12(16,17)18)10(3-4-10)9(19)20/h1-2,5H,3-4H2,(H,19,20) |
Clave InChI |
SMNAVVZAQQUJDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)

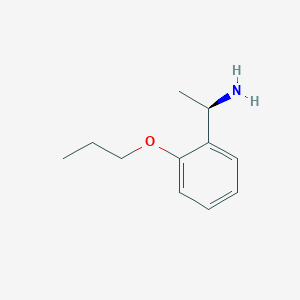
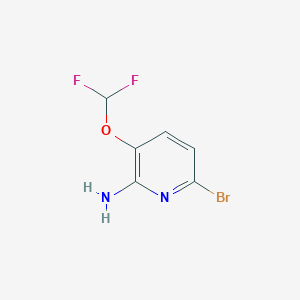
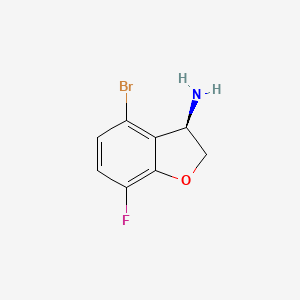

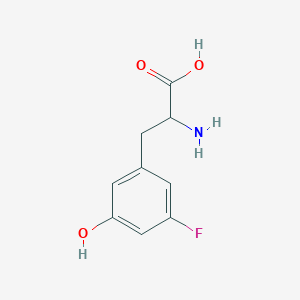
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
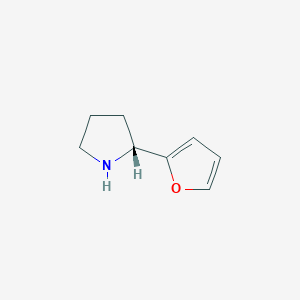
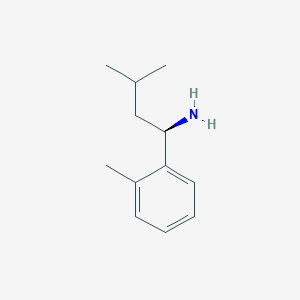
![2-[(3S)-1-methylpyrrolidin-3-yl]ethanol](/img/structure/B13050332.png)
